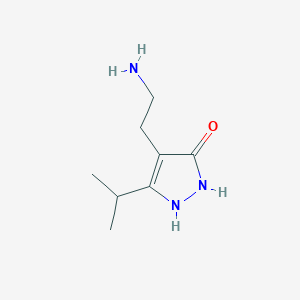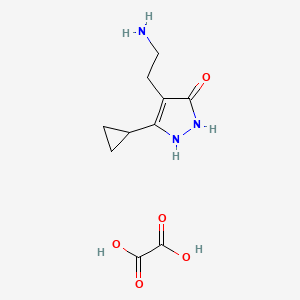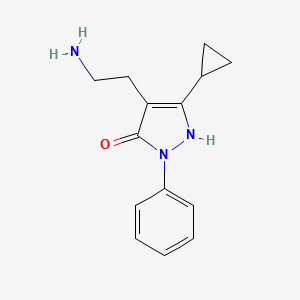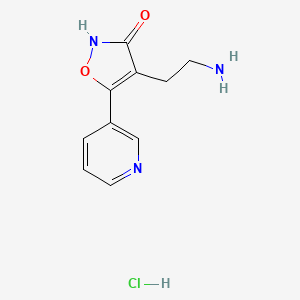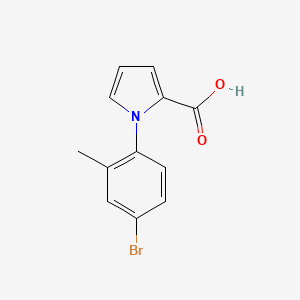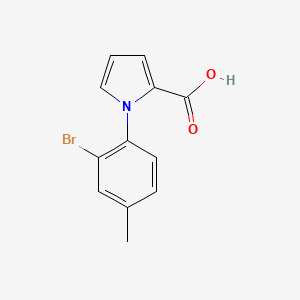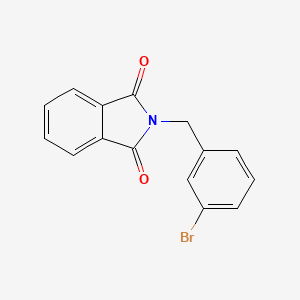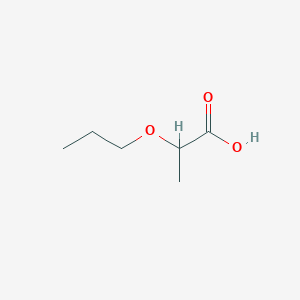
2-Propoxypropanoic acid
概要
説明
2-Propoxypropanoic acid is a chemical compound that belongs to the class of aryloxypropanoic acids. While the provided papers do not directly discuss 2-propoxypropanoic acid, they do provide insights into the synthesis, molecular structure, and chemical properties of related aryloxypropanoic acid derivatives. These compounds have garnered interest due to their potential therapeutic applications, such as the treatment of type II diabetes and their role as allosteric potentiators at certain receptors .
Synthesis Analysis
The synthesis of aryloxypropanoic acid derivatives has been improved through various methods. One such method offers several advantages over existing chemistry for the transformation of these compounds, which could be relevant for the synthesis of 2-propoxypropanoic acid . Another paper describes the liquid-phase synthesis of 2-methyl-2-aryloxypropanoic acid derivatives using polyethylene glycol (PEG) supported 2-bromo-2-methylpropanoate, which could potentially be adapted for the synthesis of 2-propoxypropanoic acid . Additionally, asymmetric syntheses of amino-substituted propanoic acids have been reported, which could inform the synthesis of chiral forms of 2-propoxypropanoic acid .
Molecular Structure Analysis
The molecular structure of aryloxypropanoic acids can be complex, and their conformation can significantly affect their biological activity. One study synthesized optically active 2-aryloxypropanoic acids and assigned their absolute configuration using NMR spectroscopy and DFT calculations . This approach could be applied to determine the stereochemistry of 2-propoxypropanoic acid.
Chemical Reactions Analysis
The chemical reactivity of aryloxypropanoic acid derivatives has been explored in several studies. For instance, novel propanoic acid derivatives have been synthesized and their reactivity investigated, leading to the formation of acyl chlorides, amides, and polycyclic ureas . These reactions could be relevant to the functionalization and further derivatization of 2-propoxypropanoic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of aryloxypropanoic acids are crucial for their application in pharmaceuticals. One study focused on the enantioseparation of these acids using capillary electrochromatography, which is important for the separation of enantiomers and could be applied to 2-propoxypropanoic acid . The mechanical and chemical stabilities of the columns used for this separation were also satisfactory, indicating the robustness of the method .
科学的研究の応用
-
Environmental Science and Water Research
- Application : PFAS, including GenX, are used in the treatment of water and wastewater . They are designed and produced as substantially effective lipophobic and hydrophobic surface coatings and additives for industrial purposes .
- Method : Adsorption is a common method used to remove PFAS from water. Different adsorbents have different adsorption capacities, which can be influenced by factors such as time, temperature, pH, speed, initial concentration, and adsorbent dosage .
- Results : The results of these treatments vary depending on the specific conditions and the type of PFAS being treated. For example, the adsorption capacity of GenX on activated carbon was found to be 0.79 mmol g−1 after 96 hours at 27°C and a pH of 4 .
-
Analytical Chemistry
- Application : PFAS, including GenX, are analyzed in environmental samples to monitor their presence and understand their behavior .
- Method : Both targeted and non-targeted analytical methods are used. Targeted methods are applicable to a specific defined set of known analytes for which analytical standards exist. Non-targeted methods involve the use of High Resolution Mass Spectrometry (HRMS) capable of identifying all analytes in a sample, known and unknown .
- Results : The results of these analyses provide valuable information about the presence and behavior of PFAS in the environment. For example, HRMS can identify a peak in a chromatogram and ultimately predict the identity of an unknown compound .
将来の方向性
Research on related compounds, such as Per- and polyfluoroalkyl substances (PFASs), suggests that there are four major trends that will shape future research . These include the mobility of short-chain PFAS due to their high polarity, persistency, and volatility; the substitution of regulated substances with substitutes of similar concern; an increase in the structural diversity of existing PFAS molecules; and the exploration of the unknown “Dark Matter” of PFAS, which includes the amount, identity, formation pathways, and transformation dynamics of polymers and PFAS precursors .
特性
IUPAC Name |
2-propoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-4-9-5(2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCVNVLTHQVAPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560985 | |
| Record name | 2-Propoxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propoxypropanoic acid | |
CAS RN |
56674-67-0 | |
| Record name | 2-Propoxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


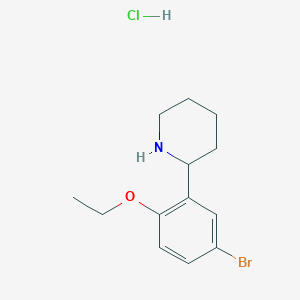
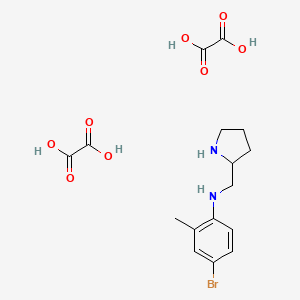
![1-[1-(2,4-Dimethylphenyl)pyrrolidin-3-yl]methanamine oxalate](/img/structure/B1286335.png)
![1-[1-(1-Naphthyl)pyrrolidin-3-yl]methanamine oxalate](/img/structure/B1286337.png)
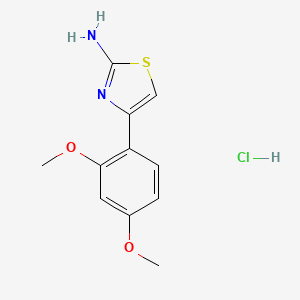
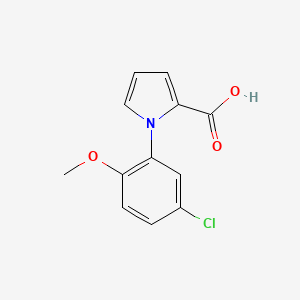
![2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1286343.png)
